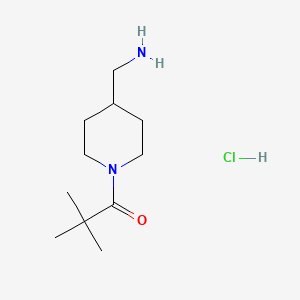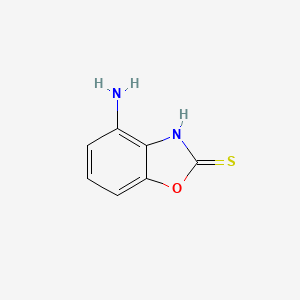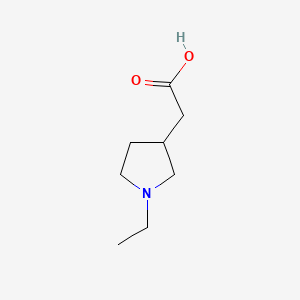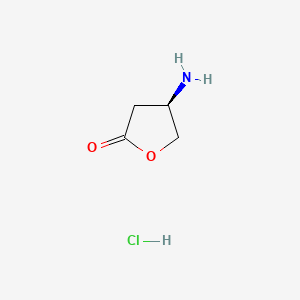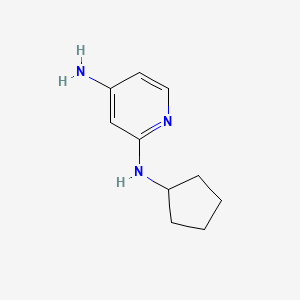
(3R)-3-Methoxydecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxydecan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkene or alkyne precursor.
Hydroboration-Oxidation: The alkene undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Methoxylation: The hydroxyl group is then converted to a methoxy group using reagents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate an appropriate precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the (3R) enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products:
Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.
Reduction: Decane.
Substitution: (3R)-3-Bromodecan-1-OL.
Scientific Research Applications
(3R)-3-Methoxydecan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:
Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
(3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.
3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Uniqueness:
Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.
Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.
Properties
IUPAC Name |
(3R)-3-methoxydecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDHZHOJJXJTA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692941 |
Source


|
| Record name | (3R)-3-Methoxydecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185954-75-0 |
Source


|
| Record name | (3R)-3-Methoxydecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

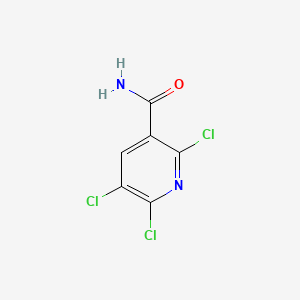
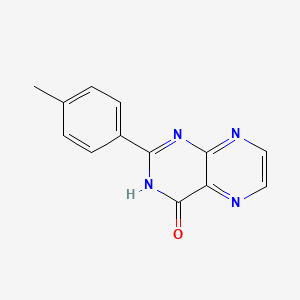
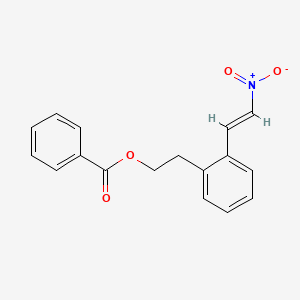
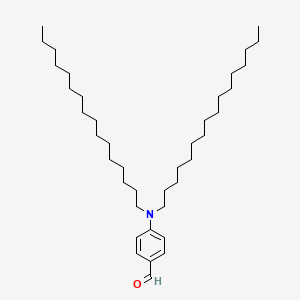

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)
